Methyl 2-bromo-4-(cyanomethyl)-5-nitrobenzoate
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Overview
Description
Methyl 2-bromo-4-(cyanomethyl)-5-nitrobenzoate is an organic compound with a complex structure that includes bromine, cyano, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-4-(cyanomethyl)-5-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the bromination of methyl 4-(cyanomethyl)-5-nitrobenzoate. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often employ continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-(cyanomethyl)-5-nitrobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and catalysts like palladium.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Reduction: Conversion of the nitro group to an amino group, yielding amino derivatives.
Oxidation: Transformation of the cyano group to a carboxylic acid, resulting in carboxylated products.
Scientific Research Applications
Methyl 2-bromo-4-(cyanomethyl)-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs with specific therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4-(cyanomethyl)-5-nitrobenzoate depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of electron-withdrawing groups (nitro and cyano) and the bromine atom, which can act as a leaving group. These functional groups facilitate various transformations, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-4-(methyl)-5-nitrobenzoate: Similar structure but with a methyl group instead of a cyano group.
Methyl 2-chloro-4-(cyanomethyl)-5-nitrobenzoate: Chlorine atom replaces the bromine atom.
Methyl 2-bromo-4-(cyanomethyl)-5-aminobenzoate: Amino group replaces the nitro group.
Uniqueness
Methyl 2-bromo-4-(cyanomethyl)-5-nitrobenzoate is unique due to the combination of bromine, cyano, and nitro groups in its structure. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
methyl 2-bromo-4-(cyanomethyl)-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-10(14)7-5-9(13(15)16)6(2-3-12)4-8(7)11/h4-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZLOSFMAQIGEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])CC#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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